molecular formula C18H10BrClN4O2 B2682327 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one CAS No. 1112433-19-8

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one

Cat. No.: B2682327
CAS No.: 1112433-19-8
M. Wt: 429.66
InChI Key: AWZSDUCAVBUMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one is a synthetically designed small molecule intended for research and development applications, strictly for laboratory use. This compound features a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its notable stability and role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability in lead compounds . The molecular structure incorporates both 3-bromophenyl and 4-chlorophenyl substituents, which are common in compound libraries for screening against various biological targets. Researchers can leverage this molecule as a key building block in the synthesis of novel derivatives or as a candidate for high-throughput screening in drug discovery programs, particularly in the search for new therapeutic agents with antimicrobial, anti-inflammatory, or anticancer activity, given the known pharmacological significance of the 1,2,4-oxadiazole core . The product is provided with guaranteed high purity and is accompanied by comprehensive analytical data (including NMR and LC-MS) to ensure research reproducibility. This compound is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClN4O2/c19-12-3-1-2-11(10-12)17-21-18(26-23-17)16-15(25)8-9-24(22-16)14-6-4-13(20)5-7-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZSDUCAVBUMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, 3-bromobenzohydrazide can react with an appropriate carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring.

  • Formation of the Pyridazinone Core: : The pyridazinone core can be synthesized by cyclization of a hydrazine derivative with a diketone. For example, 4-chlorophenylhydrazine can react with a diketone under acidic conditions to form the pyridazinone ring.

  • Coupling Reactions: : The final step involves coupling the oxadiazole and pyridazinone intermediates. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the bromophenyl and chlorophenyl groups, leading to the formation of corresponding phenols or quinones under strong oxidizing conditions.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the pyridazinone core, potentially leading to ring-opening or hydrogenation products.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For example, halogen atoms can be replaced by other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts for Substitution: Palladium catalysts (Pd/C), copper catalysts (CuI).

Major Products

    Oxidation Products: Phenols, quinones.

    Reduction Products: Hydrogenated derivatives, ring-opened products.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structural features may impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Pyridazinone/Pyridinone Cores

4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one
  • Structure: Replaces the pyridazinone core with a phthalazinone system, increasing aromatic surface area.
  • Implications: The expanded π-system may enhance DNA intercalation or protein binding compared to the pyridazinone derivative, though solubility could decrease .
3-[1-(3-Bromophenyl)-1H-pyrazol-5-yl]-1-(pyridin-4-yl)pyridazin-4(1H)-one
  • Structure : Substitutes the oxadiazole ring with a pyrazole, altering hydrogen-bonding capacity.
  • Implications : Pyrazole’s NH group may improve solubility or target interactions distinct from oxadiazole’s electronegative profile .

Halogen-Substituted Chalcones

Compounds such as (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one and (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one demonstrate the impact of halogen placement:

  • Activity Trends :
    • 4-Chlorophenyl derivatives (e.g., compound 2: IC50 = 37.24 μg/mL) show higher cytotoxicity against MCF-7 cells than 3-bromophenyl analogs (compound 3: IC50 = 422.22 μg/mL).
    • Bulky substituents (e.g., 4-isopropylphenyl in compound 4: IC50 = 22.41 μg/mL) enhance activity, likely due to improved hydrophobic interactions .

Oxadiazole-Containing Derivatives

1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
  • Structure : Features a trifluoromethoxy group instead of 4-chlorophenyl.
  • Implications : The trifluoromethoxy group’s strong electron-withdrawing nature may increase metabolic stability but reduce bioavailability compared to chloro substituents .
(3-Chlorophenyl)(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)piperazin-1-yl)methanone
  • Structure : Incorporates a piperazine linker and methyl-oxadiazole.

Biological Activity

The compound 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one has garnered attention in recent years due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and enzyme inhibition capabilities.

Chemical Structure and Properties

The compound belongs to the class of oxadiazole derivatives , known for their diverse biological activities. Its molecular formula is C11H9BrN2O3C_{11}H_{9}BrN_{2}O_{3} with a molecular weight of 297.11 g/mol. The presence of bromine and chlorine substituents enhances its pharmacological profile by potentially increasing lipophilicity and altering electronic properties.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. Notably, compounds with similar structures have shown promising results against various cancer cell lines.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of p53 protein levels. For instance, a study reported that derivatives with oxadiazole rings could arrest cell proliferation at the G1 phase and trigger apoptosis via increased caspase-3/7 activity .
  • IC50 Values : In comparative studies, oxadiazole derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, demonstrating superior activity compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)
3-Bromophenyl Oxadiazole DerivativeMCF-70.48
3-Bromophenyl Oxadiazole DerivativeHCT-1160.19
DoxorubicinMCF-71.93
DoxorubicinHCT-1162.84

Antimicrobial Activity

Beyond anticancer properties, the compound's structural features suggest potential antimicrobial effects. Similar oxadiazole derivatives have been evaluated for their antibacterial activity against various pathogens.

  • Study Findings : A series of synthesized oxadiazoles were tested against common bacterial strains, revealing significant inhibition with minimum inhibitory concentrations (MIC) as low as 2 µg/mL .

Enzyme Inhibition

Enzyme inhibition studies indicate that oxadiazole derivatives can effectively inhibit key enzymes related to various diseases.

  • Acetylcholinesterase Inhibition : Some derivatives have shown promising results as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. The inhibition rates were significantly higher than those of standard drugs .

Case Study 1: Anticancer Efficacy

In a study published in MDPI, various oxadiazole derivatives were synthesized and their biological activities assessed. One derivative demonstrated an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen (IC50 = 10.38 µM) . Western blot analyses confirmed that these compounds could increase p53 expression levels and activate apoptotic pathways.

Case Study 2: Antimicrobial Potential

A recent investigation into the antimicrobial properties of substituted oxadiazoles revealed that certain compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong bactericidal activity .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one, and how can purity be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including condensation of substituted phenyl precursors with heterocyclic cores (e.g., pyridazinone or oxadiazole). For example, analogous compounds are synthesized via:

  • Step 1 : Formation of the oxadiazole ring via cyclization of acyl hydrazides with nitriles under acidic conditions .
  • Step 2 : Coupling the oxadiazole intermediate with a pyridazinone moiety using palladium-catalyzed cross-coupling or nucleophilic substitution .
  • Purity Optimization : Use flash column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d6 solvent) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming regioselectivity?

  • Key Techniques :

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and heterocyclic protons (e.g., pyridazinone C=O at ~165 ppm in 13C NMR) .
  • X-ray Diffraction : Resolve ambiguities in regioselectivity (e.g., oxadiazole substitution pattern) and confirm bond lengths/angles (e.g., C–N bonds in oxadiazole ~1.30–1.35 Å) .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C–Br at ~560 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of bromine/chlorine substituents on biological activity?

  • Experimental Design :

  • Analog Synthesis : Replace bromine/chlorine with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups.

  • Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase assays), or antimicrobial activity (MIC determination).

  • Data Analysis : Correlate substituent effects with activity using Hammett plots or 3D-QSAR models .

    Table 1 : Example SAR Data for Analogs

    Substituent (R1/R2)Cytotoxicity (IC50, μM)LogPReference
    Br/Cl1.2 ± 0.33.8
    NO2/Cl0.8 ± 0.24.1
    OCH3/Cl>502.9

Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. antimicrobial effects) be resolved?

  • Methodology :

  • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 μM).
  • Assay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and standardized protocols (CLSI guidelines for antimicrobial tests).
  • Mechanistic Studies : Perform target-specific assays (e.g., DNA intercalation studies or protein binding via SPR) to identify off-target effects .

Q. What computational strategies are effective for predicting this compound’s binding affinity to kinase targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR or CDK2) to predict binding modes.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in oxadiazole) using Schrödinger’s Phase .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Protocol :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS.
  • Plasma Stability : Use human plasma at 37°C; quantify parent compound loss over time .
  • Light/Thermal Stability : Expose to UV light (254 nm) or 40°C for 48h; assess by TLC .

Methodological Considerations for Experimental Design

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and toxicity?

  • Models :

  • Rodent PK : Administer IV/oral doses (1–10 mg/kg); collect plasma at intervals (0.5–24h) for LC-MS/MS analysis.
  • Toxicology : Conduct 28-day repeat-dose studies in rats (OECD 407 guidelines) with histopathology .
    • Key Parameters : Bioavailability (>20%), half-life (>4h), and NOAEL (no observed adverse effect level) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.